2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, which forms the bicyclic structure.
Functional group modifications: Introduction of the tert-butyl and ethyl groups is done through selective alkylation reactions.
Oxidation and esterification: These steps are necessary to introduce the oxo and ester functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions
2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: can be compared with other bicyclic compounds such as:
Uniqueness
The uniqueness of 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[22
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-5-19-12(17)11-8-6-9(10(16)7-8)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFWEFPIFVQZAY-YWVKMMECSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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